Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate is a complex organic compound featuring a furan ring, an oxadiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Formation of the Ester Group: The ester group is typically formed through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of these biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 4-((2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate is unique due to the combination of the furan and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-27-17)15-8-5-11-26-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBDEJZEIQMNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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